molecular formula C30H35N5O4S B2931671 N-cyclohexyl-2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide CAS No. 1173731-80-0

N-cyclohexyl-2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide

Cat. No. B2931671
CAS RN: 1173731-80-0
M. Wt: 561.7
InChI Key: MKQHFHAJMPHYSH-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide is a useful research compound. Its molecular formula is C30H35N5O4S and its molecular weight is 561.7. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

A range of studies has developed methodologies for synthesizing quinazoline derivatives, which show promise in medicinal chemistry due to their biological activities. For instance, the efficient ionic liquid-mediated synthesis of substituted 5H[1,3]-thiazolo[2,3-b]quinazoline-3,5-(2H)-dione and 5H-thiazolo[2,3-b]quinazolin-5-one derivatives involves a two-step process starting from substituted 2-aminobenzoic acid, highlighting a green chemistry approach (Yadav, Dhakad, & Sharma, 2013). Similarly, the synthesis of 2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one and 3,4-Dihydro-2H-pyrimido[1,2-c]quinazolin-6(7H)-one demonstrates the reactivity of 2-aminothiobenzamide with isocyanates, providing a pathway to novel quinazoline derivatives (Shiau, Chern, Tien, & Liu, 1989).

Biological Activities

The exploration of the biological activities of quinazoline derivatives has led to the discovery of compounds with potential anticancer properties. For example, new N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides have shown in vitro anticancer activity, with specific compounds displaying selectivity towards non-small cell lung and CNS cancer cell lines, suggesting a promising avenue for the development of targeted anticancer therapies (Berest et al., 2011). Additionally, the synthesis of fused quinoline derivatives with antiproliferative activities against cancer cell lines and inhibitory effects on tyrosine kinases and Pim-1 kinase further exemplifies the therapeutic potential of these compounds (Mohareb, Ibrahim, Elmetwally, & Gamaan, 2022).

properties

IUPAC Name

N-cyclohexyl-2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35N5O4S/c1-3-25(28(37)32-20-12-5-4-6-13-20)40-30-34-22-15-9-8-14-21(22)27-33-23(29(38)35(27)30)17-26(36)31-18-19-11-7-10-16-24(19)39-2/h7-11,14-16,20,23,25H,3-6,12-13,17-18H2,1-2H3,(H,31,36)(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQHFHAJMPHYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1CCCCC1)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide

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